![molecular formula C13H10F2N4O B2421024 N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-90-3](/img/structure/B2421024.png)
N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
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Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Pyrimidines are key components of biological molecules like DNA and RNA .
Synthesis Analysis
Pyrimidines can be synthesized through several methods. One such method involves the use of the Dimroth rearrangement, a process that involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Molecular Structure Analysis
The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms. The exact structure of “N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” would depend on the specific locations of the functional groups within the molecule .
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, the Dimroth rearrangement, which is catalyzed by acids, bases, and is accelerated by heat or light, can be used to relocate heteroatoms within the rings of condensed systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrimidine derivative would depend on its exact structure. In general, pyrimidines are characterized by their aromaticity, planarity, and ability to participate in hydrogen bonding .
Scientific Research Applications
RhIII-Catalyzed Heteroarylation
This compound has been used in the RhIII-Catalyzed heteroarylation of N-2,6-difluorophenyl arylamides with heteroaryl boronate esters . This process involves the formation of aryl-heteroaryl via RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This strategy could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry .
Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines
The compound is also used in the synthesis of pharmacologically active decorated six-membered diazines . These diazines have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis of Furo- and Pyrrolo[2,3-d]pyrimidine- 4(3H)-imino Derivatives
The compound has been used in the synthesis of furo- and pyrrolo[2,3-d]pyrimidine- 4(3H)-imino derivatives . This synthesis was achieved using microwave irradiation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,6-difluorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O/c14-9-2-1-3-10(15)12(9)18-13(20)19-5-8-4-16-7-17-11(8)6-19/h1-4,7H,5-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMUDDABCMRHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide |
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